molecular formula C14H18N2O3 B601751 4-(4-Acetylpiperazin-1-yl)phenyl acetate CAS No. 133345-21-8

4-(4-Acetylpiperazin-1-yl)phenyl acetate

Cat. No.: B601751
CAS No.: 133345-21-8
M. Wt: 262.31
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Description

Overview of Piperazine-Containing Scaffolds in Medicinal Chemistry and Chemical Biology

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions (1 and 4), is a privileged scaffold in medicinal chemistry. researchgate.netbohrium.com Its prevalence is attributed to a unique combination of physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as donors, contributing to a large polar surface area and often enhancing water solubility and oral bioavailability. nih.gov This structural feature allows piperazine derivatives to be readily modified, enabling researchers to fine-tune their pharmacological activity. researchgate.netbohrium.comnih.gov

The piperazine moiety is a core component in a vast array of approved drugs with diverse therapeutic applications, including anticancer, antidepressant, antiviral, and anti-inflammatory agents. researchgate.netthieme-connect.comnih.gov Its flexible structure can serve as a linker between different pharmacophoric groups, orienting them correctly for optimal interaction with biological targets. mdpi.com This adaptability has made piperazine a cornerstone for designing new bioactive molecules to address a wide spectrum of diseases. researchgate.netbohrium.com

Historical Perspective on the Synthesis and Derivatization of Phenolic Acetate (B1210297) and Piperazine Conjugates

The synthesis of molecules combining piperazine and phenolic structures has been a long-standing area of chemical research. Historically, the formation of N-arylpiperazines often involves methods like nucleophilic aromatic substitution or, more recently, Buchwald-Hartwig amination. mdpi.com The precursor to the title compound, 1-acetyl-4-(4-hydroxyphenyl)piperazine, is a key intermediate whose synthesis has been optimized over time. For instance, one patented method describes its preparation from 4-hydroxyphenyl piperazine dihydrobromide using acetic anhydride (B1165640) in an alcohol-based solvent to improve yield and purity. google.com

The derivatization of the phenolic hydroxyl group into an acetate ester is a common strategy in medicinal chemistry. Phenyl acetate itself can be synthesized from phenol (B47542) and acetic anhydride. researchgate.net This transformation serves multiple purposes, such as altering a compound's lipophilicity, which can influence its absorption and distribution characteristics. In some contexts, a phenolic acetate may act as a prodrug, designed to be hydrolyzed by esterase enzymes in the body to release the active phenolic compound. The study of piperazine derivatives containing such functionalities, like 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate, has been explored to develop new agents for neurological disorders, indicating the therapeutic interest in this class of compounds. nih.gov

Rationale for Academic Investigation of 4-(4-Acetylpiperazin-1-yl)phenyl Acetate

Furthermore, research into libraries of related compounds is common. For example, studies on N-phenyl piperazine derivatives have been conducted to evaluate their potential as antidiabetic and anti-inflammatory agents. biomedpharmajournal.org An in-silico study of complex benzamide (B126) derivatives incorporating an acetylpiperazinyl phenyl moiety investigated their drug-like properties and potential as modulators of various biological targets, including GPCRs and kinases. pharmacophorejournal.com Therefore, the rationale for studying this compound is rooted in its utility for creating novel compounds for pharmacological screening and establishing structure-activity relationships.

Scope and Objectives of Research on this compound and its Analogues

The primary scope of research involving this compound and its analogues is centered on drug discovery and development. The objective is often to synthesize novel chemical entities and evaluate their biological activities. For instance, a recent study focused on synthesizing a series of N-phenyl piperazine derivatives, including a related compound, 4-(4-acetylpiperazine-1-yl)phenyl 4-methylbenzoate, to assess their potential as α-amylase inhibitors for antidiabetic applications. biomedpharmajournal.org

The research objectives typically include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the target compound and its analogues, and confirming their structures using analytical techniques.

Biological Screening: Evaluating the compounds against a panel of biological targets to identify potential therapeutic activities. This can range from enzyme inhibition assays to cell-based studies. biomedpharmajournal.orgpharmacophorejournal.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compound to understand how different functional groups influence its biological activity. For example, the 4-(4-alkylpiperazin-1-yl)phenyl group has been identified as a novel basic side chain for selective estrogen receptor modulators. nih.gov

Intermediate for Target Molecules: Utilizing the compound as a key building block for constructing more complex pharmaceutical agents. chemicalbook.com

The data gathered from these investigations helps to build a comprehensive understanding of the therapeutic potential of this class of molecules.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in chemical synthesis and research.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₃ nih.gov
Molecular Weight 262.31 g/mol nih.gov
CAS Number 133345-21-8 pharmaffiliates.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-acetylpiperazin-1-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJWOOOPGREFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 4-(4-Acetylpiperazin-1-yl)phenyl Acetate (B1210297)

The synthesis of 4-(4-acetylpiperazin-1-yl)phenyl acetate is typically achieved through a sequence of well-established chemical reactions. These methods primarily involve the formation of the acetylated piperazine (B1678402) core followed by the esterification of the phenolic hydroxyl group.

Acetylation of Piperazine Intermediates and Precursors

A common route to obtaining the core structure of this compound involves the acetylation of a piperazine precursor. A key intermediate in this process is 1-(4-hydroxyphenyl)piperazine. The acetylation of this compound at the secondary amine of the piperazine ring is a crucial step. This transformation is typically carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often performed in the presence of a base to neutralize the acidic byproduct.

For instance, one synthetic approach involves the reaction of 4-(piperazin-1-yl)phenol with acetic anhydride. This reaction directly introduces the acetyl group onto the nitrogen atom of the piperazine ring, yielding 4-(4-acetylpiperazin-1-yl)phenol.

ReactantReagentProduct
4-(Piperazin-1-yl)phenolAcetic Anhydride4-(4-Acetylpiperazin-1-yl)phenol

An alternative strategy begins with the condensation of piperazine hexahydrate with p-nitrochlorobenzene to produce 1-(4-nitrophenyl)piperazine. This intermediate is then acetylated with acetic anhydride to give 1-acetyl-4-(4-nitrophenyl)piperazine. Subsequent reduction of the nitro group, followed by diazotization and hydrolysis, yields the desired 4-(4-acetylpiperazin-1-yl)phenol precursor researchgate.net.

Esterification of Phenolic Hydroxyl Groups

Once the 4-(4-acetylpiperazin-1-yl)phenol core is synthesized, the final step to obtain this compound is the esterification of the phenolic hydroxyl group. This reaction is a standard transformation in organic chemistry and can be accomplished using various methods. A common approach is the reaction of the phenol (B47542) with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine to catalyze the reaction and scavenge the acid byproduct.

ReactantReagentProduct
4-(4-Acetylpiperazin-1-yl)phenolAcetic Anhydride/BaseThis compound

This esterification step converts the free hydroxyl group into an acetate ester, completing the synthesis of the target molecule.

Multi-Step Synthesis Strategies from Commercial Reagents

The synthesis of this compound from commercially available starting materials typically involves a multi-step sequence that combines the aforementioned acetylation and esterification reactions. A general synthetic scheme would commence with a commercially available piperazine derivative, which is then functionalized to introduce the hydroxyphenyl group, followed by acetylation of the piperazine nitrogen and finally esterification of the phenol.

Synthesis of Chemically Modified Analogues and Derivatives of the this compound Core

The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues and derivatives. These modifications can be targeted at the phenyl ring or the acetyl group, enabling the fine-tuning of the molecule's properties for various applications.

Substitutions on the Phenyl Ring

Introducing substituents onto the phenyl ring of the this compound core can significantly alter its electronic and steric properties. Standard electrophilic aromatic substitution reactions can be employed on the precursor, 4-(4-acetylpiperazin-1-yl)phenol, prior to the final esterification step. The hydroxyl group is an activating, ortho-, para-directing group, which would influence the position of incoming electrophiles.

For example, halogenation (e.g., bromination or chlorination) or nitration of 4-(4-acetylpiperazin-1-yl)phenol would be expected to occur at the positions ortho to the hydroxyl group. Subsequent esterification of the resulting substituted phenol would yield the corresponding phenyl-substituted derivatives of this compound.

PrecursorReactionPotential Product
4-(4-Acetylpiperazin-1-yl)phenolElectrophilic Aromatic Substitution (e.g., Bromination)3-Bromo-4-(4-acetylpiperazin-1-yl)phenol
3-Bromo-4-(4-acetylpiperazin-1-yl)phenolEsterification3-Bromo-4-(4-acetylpiperazin-1-yl)phenyl acetate

Modifications of the Acetyl Group

The acetyl group on the piperazine nitrogen is another site for chemical modification. One approach to achieve this is through the deacetylation of this compound or its phenolic precursor, followed by re-acylation with a different acylating agent. Hydrolysis of the acetyl group, typically under acidic or basic conditions, would yield the corresponding N-deprotected piperazine derivative.

This deprotected intermediate can then be reacted with a variety of acyl chlorides or anhydrides to introduce different acyl groups, such as propionyl, butyryl, or benzoyl groups. This allows for the synthesis of a series of N-acyl analogues with varying chain lengths and steric bulk.

Starting MaterialReaction SequenceProduct
4-(4-Acetylpiperazin-1-yl)phenol1. Deacetylation (Hydrolysis) 2. Re-acylation (e.g., with Propionyl chloride)4-(4-Propionylpiperazin-1-yl)phenol
4-(4-Propionylpiperazin-1-yl)phenolEsterification4-(4-Propionylpiperazin-1-yl)phenyl acetate

This strategy provides a flexible route to a wide array of derivatives with modified N-acyl substituents, enabling the systematic investigation of structure-activity relationships.

Alterations to the Piperazine Ring System

The piperazine ring is a versatile scaffold that can be modified to fine-tune the properties of the molecule. While direct substitution on the carbon atoms of the piperazine ring was historically challenging, modern synthetic methods have enabled a variety of transformations. mdpi.com These alterations can be broadly categorized into functionalization of the existing ring and replacement with alternative cyclic systems.

C-H Functionalization: Direct functionalization of the piperazine C-H bonds allows for the introduction of substituents without deconstructing the ring. These methods often provide access to novel chemical space that is otherwise difficult to reach. nih.govresearchgate.net

α-Lithiation and Trapping: N-Boc protected piperazines can undergo direct α-lithiation followed by trapping with an electrophile. This strategy is particularly effective for introducing acyl groups at the C2-position of the piperazine ring. mdpi.comresearchgate.net The use of chiral auxiliaries on the distal nitrogen can guide the stereochemistry of these additions, allowing for the synthesis of enantiopure α-substituted piperazines. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. This method allows for the α-arylation, α-alkylation, and α-vinylation of N-protected piperazines under mild conditions by generating an α-amino radical intermediate that couples with a suitable partner. mdpi.combeilstein-journals.org

Transition-Metal-Catalyzed Reactions: Rhodium-catalyzed reactions have been employed for the dehydrogenative carbonylation of N-(2-pyridinyl)piperazines, introducing a propionyl group at a C-H bond. nih.govbeilstein-journals.org Similarly, Tantalum-catalyzed hydroaminoalkylation can introduce alkyl groups at the α-position. beilstein-journals.org

The table below summarizes various C-H functionalization methods applicable to the piperazine core.

Method Catalyst/Reagent Group Introduced Typical Substrate Reference
Asymmetric Lithiations-BuLi/(-)-sparteineVarious electrophilesN-Boc-N'-alkyl-piperazine nih.gov
Photoredox ArylationIr(ppy)₃ArylN-Boc-piperazine beilstein-journals.org
Photoredox AlkylationOrganic photocatalystAlkyl (from α,β-unsaturated carbonyls)N,N-bis-Boc-piperazine mdpi.com
Dehydrogenative CarbonylationRh₄(CO)₁₂PropionylN-(2-pyridinyl)piperazine beilstein-journals.org

Ring System Analogues and Transformations: In structure-activity relationship studies, the entire piperazine ring may be replaced with other cyclic diamines to assess the impact of conformational rigidity and the spatial arrangement of nitrogen atoms.

Rigid Analogues: The flexible piperazine ring can be substituted with more rigid structures like 2,5-diazabicyclo[2.2.1]heptane (DBH). This modification locks the conformation and can enhance binding to biological targets by reducing the entropic penalty upon binding. biorxiv.orgresearchgate.net

Flexible Analogues: Conversely, replacing the piperazine with a more flexible ethylenediamine group can be used to probe the necessity of the cyclic structure for activity. biorxiv.org

Ring Contraction: While less common, methodologies exist for the photomediated ring contraction of N-acyl piperidines to cyclopentanes. nih.gov Such strategies could potentially be adapted for piperazine systems to create novel scaffolds.

Reaction Mechanisms and Chemo-selectivity in Synthetic Pathways

The synthesis of this compound requires careful control of chemo-selectivity, primarily during the N-acetylation step. The precursor, 1-(4-hydroxyphenyl)piperazine, contains two nucleophilic sites: the secondary amine of the piperazine ring and the phenolic hydroxyl group.

The selective acetylation of the piperazine nitrogen over the phenol is a key transformation. In a common synthetic route, 1-(4-hydroxyphenyl)piperazine dihydrobromide is treated with acetic anhydride in the presence of a base such as potassium carbonate. prepchem.com The reaction proceeds via the preferential acylation of the piperazine nitrogen.

Mechanism of Selective N-Acetylation:

Deprotonation: The base (e.g., K₂CO₃) neutralizes the hydrobromide salt, liberating the free piperazine. Given the pKa values, the piperazine nitrogen (pKa ≈ 9.8) is significantly more basic than the phenolic hydroxyl group (pKa ≈ 10.2). Under the reaction conditions, the piperazine nitrogen is more readily available as a free base.

Nucleophilic Attack: The more nucleophilic secondary amine of the piperazine attacks the electrophilic carbonyl carbon of acetic anhydride.

Proton Transfer & Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating an acetate ion as a leaving group and forming the N-acetylated product, 1-acetyl-4-(4-hydroxyphenyl)piperazine.

The chemo-selectivity arises from the higher nucleophilicity of the amine compared to the hydroxyl group under neutral or basic conditions. While O-acetylation is possible, it is kinetically slower. Subsequent esterification of the remaining phenolic hydroxyl group can then be carried out under different conditions to yield the final product, this compound.

In more advanced alterations, such as photoredox-mediated C-H functionalization, the mechanism involves single-electron transfer (SET). An excited photocatalyst oxidizes the piperazine nitrogen to form a radical cation. Subsequent deprotonation at an adjacent C-H bond by a mild base generates an α-amino radical. mdpi.com This nucleophilic radical then couples with an electron-deficient coupling partner, demonstrating a different mode of reactivity and selectivity governed by radical stability and reaction kinetics. encyclopedia.pub

Scalability and Optimization of Synthetic Protocols for Research Applications

The transition of a synthetic route from laboratory-scale to a larger scale for extensive research requires optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. The synthesis of this compound and its precursors has been subject to such improvements, particularly in the formation of the N-aryl and N-acetyl bonds.

Optimization of N-Arylation: The formation of the precursor 1-(4-hydroxyphenyl)piperazine often relies on palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govwikipedia.org Key optimization parameters for scalability include:

Catalyst & Ligand Loading: Reducing the amount of expensive palladium catalyst and complex phosphine ligands is crucial. The development of highly active catalyst systems allows for lower loadings, making the process more economical. researchgate.netresearchgate.net

Solvent Choice: Replacing undesirable solvents like 1,4-dioxane with more environmentally benign alternatives is a key goal. acsgcipr.org Some protocols have been developed using piperazine itself as the solvent, demonstrating a "green" approach. nih.gov

Reaction Time: Modern catalyst systems have drastically reduced reaction times from many hours to as little as 10 minutes, significantly improving throughput. nih.gov

Optimization of N-Acetylation: The selective N-acetylation step has also been optimized for yield and purity.

Solvent System: A patented method improved the yield of 1-acetyl-4-(4-hydroxyphenyl)piperazine from 27% in 1,4-dioxane to over 85% by using an ethanol-water solvent system. This change also simplifies the process and reduces the use of a hazardous solvent. google.comgoogle.com

Stoichiometry and Reagent Addition: In acylation reactions involving diamines like piperazine, controlling the stoichiometry and the order of addition is critical to prevent the formation of undesired by-products, such as bis-acylated compounds. nih.gov Using a slight excess of the amine or slow addition of the acylating agent can favor the mono-acylated product.

The table below compares different reported conditions for the synthesis of the key intermediate, 1-acetyl-4-(4-hydroxyphenyl)piperazine.

Starting Material Solvent Base Time Yield Reference
4-(1-Piperazinyl)phenol dihydrobromide1,4-DioxaneK₂CO₃3 days~27% google.com
4-(1-Piperazinyl)phenol dihydrobromideEthanol/WaterK₂CO₃2 hours>85% google.com

These optimizations demonstrate a clear path toward more efficient and scalable syntheses suitable for producing the quantities of this compound required for comprehensive research applications.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(4-Acetylpiperazin-1-yl)phenyl acetate (B1210297), a full suite of NMR experiments would be required for an unambiguous structural assignment.

Proton NMR (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy reveals the number of different types of protons in a molecule and their electronic environment. In a hypothetical analysis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate, one would expect to observe distinct signals corresponding to the protons of the acetyl groups, the piperazine (B1678402) ring, and the phenyl ring. The integration of these signals would confirm the number of protons in each group, while their splitting patterns would reveal adjacent proton-proton couplings.

Predicted ¹H NMR Data: A detailed table of expected chemical shifts (δ) in ppm, their multiplicities (s = singlet, t = triplet, m = multiplet), and corresponding proton assignments would be constructed from the actual spectrum.

Chemical Shift (ppm)MultiplicityAssignment
Data not availableData not availablePhenyl-H
Data not availableData not availablePiperazine-H (adjacent to N-Aryl)
Data not availableData not availablePiperazine-H (adjacent to N-Acetyl)
Data not availableData not availablePhenyl-O-C(=O)CH₃
Data not availableData not availablePiperazine-N-C(=O)CH₃

Carbon-13 NMR (¹³C NMR) Investigations

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment (e.g., aromatic, carbonyl, aliphatic). According to database entries, a ¹³C NMR spectrum for this compound is available through specialized commercial databases such as CSEARCH from Wiley. uq.edu.au

Predicted ¹³C NMR Data: This table would list the chemical shifts for each carbon atom in the molecule.

Chemical Shift (ppm)Assignment
Data not availableCarbonyl C (Ester)
Data not availableCarbonyl C (Amide)
Data not availableAromatic C (quaternary and CH)
Data not availablePiperazine C
Data not availableMethyl C (Ester)
Data not availableMethyl C (Amide)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the connectivity of protons within the phenyl and piperazine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the acetyl groups to their respective oxygen and nitrogen atoms and the linkage of the piperazine and phenyl acetate moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (Molecular Formula: C₁₄H₁₈N₂O₃), the expected molecular weight is approximately 262.3 g/mol .

Analysis via Gas Chromatography-Mass Spectrometry (GC-MS) has been recorded in the PubChem database, which indicates a top peak with a mass-to-charge ratio (m/z) of 148. nih.gov This prominent fragment likely corresponds to a stable charged piece of the original molecule formed during ionization, providing clues to the molecule's composition. A full analysis would involve identifying the molecular ion peak [M]⁺ and correlating other major fragments to specific structural components.

Hypothetical Mass Spectrometry Data:

m/z ValueInterpretation
~262Molecular Ion [M]⁺
148Major Fragment [C₈H₁₄N₂O]⁺?
Data not availableOther significant fragments

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Predicted IR Absorption Bands: The presence of two carbonyl groups (ester and amide) would be a defining feature of the spectrum, typically appearing in the 1650-1750 cm⁻¹ region. Other expected absorptions would include C-H stretching for aromatic and aliphatic groups, C-N stretching for the piperazine ring, and C-O stretching for the ester group.

Wavenumber (cm⁻¹)Functional Group
~1750C=O Stretch (Ester)
~1650C=O Stretch (Amide)
~3000-3100C-H Stretch (Aromatic)
~2850-2960C-H Stretch (Aliphatic)
~1200C-O Stretch (Ester)
~1100-1300C-N Stretch (Amine/Amide)

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are essential for verifying the purity of this compound.

Thin-Layer Chromatography (TLC) would be used for rapid purity checks and to monitor the progress of its synthesis. The compound would appear as a single spot under UV light on a silica (B1680970) gel plate when an appropriate solvent system is used.

High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity. A sample of the compound would be analyzed, ideally showing a single major peak corresponding to this compound. The purity is typically determined by the area percentage of this peak relative to any impurity peaks. For similar phenyl acetate derivatives, HPLC methods often utilize a C18 column with a mobile phase consisting of a mixture of an acidified aqueous solution and acetonitrile, with UV detection at a wavelength such as 254 nm. nih.gov A purity level of >95% is generally required for research applications.

X-ray Crystallography Studies of Related Piperazine-Phenyl Acetate Scaffolds for Conformation and Packing Insights

While a dedicated single-crystal X-ray diffraction analysis for this compound is not extensively reported in publicly available literature, significant insights into its likely solid-state conformation and intermolecular packing can be extrapolated from crystallographic studies of closely related piperazine-phenyl acetate scaffolds. These studies consistently reveal key structural motifs and non-covalent interactions that govern the three-dimensional architecture of this class of compounds.

Research into acyl-functionalized piperazines, such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine, provides a foundational understanding of the core piperazine ring's conformation. nih.gov In these related structures, the central piperazine ring invariably adopts a stable chair conformation. nih.gov This is the expected low-energy arrangement for a six-membered saturated heterocycle. The substituents on the nitrogen atoms typically occupy equatorial positions to minimize steric hindrance.

In the case of 1-benzoyl-4-(4-nitrophenyl)piperazine, two independent molecules were present in the asymmetric unit, both exhibiting this chair conformation. nih.gov The phenyl rings attached to the piperazine nitrogen are twisted out of the plane of the carbonyl group, with specific torsion angles defining their orientation. nih.gov For instance, the N1—C11—C12—C13 torsion angles were reported as -46.8 (3)° and 45.4 (3)° for the two molecules in the asymmetric unit. nih.gov

Intermolecular interactions in these related crystal structures are often dominated by weak C—H⋯O contacts rather than conventional hydrogen bonds. nih.gov Hirshfeld surface analysis, a tool to quantify intermolecular contacts, has been used to detail these interactions in piperazine derivatives. nih.gov

Further insights into the phenyl acetate portion of the target molecule can be drawn from the crystal structure of compounds like 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. nih.gov In this molecule, the acetate group is nearly perpendicular to its attached phenyl ring, with a reported twist angle of 82.39 (6)°. nih.gov The acetylphenyl moiety in the same structure is essentially planar, with a small twist between the phenyl ring and the acetaldehyde (B116499) group of 4.7 (2)°. nih.gov

Based on these related structures, it can be inferred that in a crystalline state, this compound would likely exhibit a chair conformation for the piperazine ring. The acetyl group on one nitrogen and the phenyl acetate group on the other would be positioned to minimize steric strain. The packing in the crystal lattice would likely be influenced by a network of weak C—H⋯O interactions involving the carbonyl oxygen atoms of the acetyl and acetate groups, as well as potential π–π stacking interactions between the phenyl rings.

Table 1: Crystallographic Data for Related Piperazine Scaffolds

Compound NameFormulaCrystal SystemSpace GroupZ'Piperazine ConformationKey Intermolecular Interactions
1-benzoyl-4-(4-nitrophenyl)piperazineC₁₇H₁₇N₃O₃OrthorhombicPna2₁2ChairC—H⋯O contacts
1-(4-bromobenzoyl)-4-phenylpiperazineC₁₇H₁₇BrN₂OMonoclinicP2₁1ChairC—H⋯O contacts

Data sourced from a study on the synthesis and crystal structures of related benzoyl-piperazine derivatives. nih.gov

Table 2: Selected Torsion Angles in a Related Phenyl Acetate-Containing Structure

Compound FragmentTorsion Angle (°C)
Acetate group relative to phenyl ring82.39 (6)
Formamide group relative to first phenyl ring25.14 (14)
Formamide group relative to second phenyl ring45.53 (8)
Acetaldehyde group relative to phenyl ring4.7 (2)

Data from the structural characterization of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of "4-(4-Acetylpiperazin-1-yl)phenyl acetate". By solving approximations of the Schrödinger equation, DFT can determine the molecule's three-dimensional structure with high accuracy and calculate a variety of electronic descriptors.

Studies on analogous compounds, such as 1-Acetyl-4-(4-hydroxyphenyl) piperazine (B1678402) (1A4HP), often employ the B3LYP functional with a basis set like 6-311++G(d,p) to optimize the molecular geometry and compute vibrational frequencies. researchgate.net This level of theory provides a robust balance between computational cost and accuracy for organic molecules.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For "this compound", the carbonyl oxygen atoms of the acetyl and acetate (B1210297) groups are expected to be regions of high negative potential, making them likely sites for hydrogen bond acceptance.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following values are illustrative, based on typical results for similar phenylpiperazine derivatives, as direct experimental or calculated data for this specific compound is not readily available in the searched literature.)

Parameter Illustrative Value Significance
HOMO Energy -6.5 eV Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons.
LUMO Energy -1.2 eV Indicates the energy of the lowest energy state for an accepted electron; related to electron-accepting ability.
HOMO-LUMO Gap 5.3 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The presence of multiple rotatable bonds in "this compound" allows it to adopt various three-dimensional conformations. nih.gov Conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to assume in a biological environment.

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of a molecule over time. nih.govnih.gov In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the forces on each atom are calculated using a classical force field. Newton's equations of motion are then integrated over time to model the dynamic movements of the molecule. This process can reveal the preferred orientations of the phenyl ring, the puckering of the piperazine ring, and the rotation around the various single bonds. Such simulations on phenyl-piperazine scaffolds have been used to understand how these molecules can adapt their shape to fit into protein binding sites. nih.govresearchgate.net

The results from MD simulations can identify stable conformers that can then be used for more computationally intensive studies, such as molecular docking. Understanding the flexibility of the molecule is crucial for predicting its ability to bind to a biological target. nih.gov

Molecular Docking Studies for Predictive Target Interaction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as "this compound", might bind to the active site of a macromolecule, typically a protein. This method is fundamental in drug discovery and chemical biology for hypothesis generation and hit identification. Studies on related phenyl-piperazine compounds have shown their potential as inhibitors for various targets, including kinases and G-protein coupled receptors. nih.govpharmacophorejournal.com

The primary goal of molecular docking is to predict the preferred orientation and conformation of the ligand when bound to its protein target. A docking algorithm samples a vast number of possible binding poses and scores them based on a scoring function. For "this compound", this would involve placing the molecule into a defined binding pocket of a target protein and evaluating various rotational and translational positions. The resulting top-ranked poses represent the most probable binding modes.

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein for each predicted pose. These scores are typically expressed in units of energy (e.g., kcal/mol) and provide a relative ranking of different ligands or different poses of the same ligand. A lower (more negative) docking score generally indicates a more favorable predicted binding affinity. While these scores are approximations, they are highly valuable for prioritizing compounds for experimental testing.

Analysis of the predicted binding pose reveals the specific molecular interactions that stabilize the ligand-protein complex. For "this compound", key interactions could include:

Hydrogen Bonding: The carbonyl oxygen atoms of the acetyl and acetate groups can act as hydrogen bond acceptors with suitable donor residues (e.g., lysine, arginine, serine) in the protein's active site.

Hydrophobic Interactions: The phenyl ring can form favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, tryptophan, and leucine.

Table 2: Hypothetical Molecular Docking Results for a Kinase Target (Note: This table is for illustrative purposes only and does not represent actual experimental data. It demonstrates the type of information obtained from a typical docking study.)

Parameter Description
Target Protein Example Kinase (e.g., eIF4A1) nih.govresearchgate.net
Predicted Binding Affinity (Docking Score) -8.5 kcal/mol
Predicted Hydrogen Bonds Carbonyl oxygen of the acetyl group with a backbone NH of a valine residue.

| Key Hydrophobic Contacts | Phenyl ring interacting with a phenylalanine residue in the active site. |

In Silico Prediction of Molecular Properties Relevant to Research Applications

In silico tools can rapidly calculate various physicochemical properties of a molecule based solely on its structure. These properties are critical for assessing a compound's potential as a research tool or therapeutic lead, often evaluated against criteria like Lipinski's "Rule of Five". pharmacophorejournal.com The PubChem database provides several computed properties for "this compound". nih.gov

These descriptors help predict a compound's membrane permeability and oral bioavailability. With a molecular weight under 500, a low XLogP3 value, and a moderate number of hydrogen bond acceptors and rotatable bonds, "this compound" exhibits properties consistent with many orally available drugs.

Table 3: Computed Molecular Properties from PubChem

Property Value Significance in Research
Molecular Weight 262.30 g/mol Affects diffusion and transport across biological membranes. nih.gov
XLogP3-AA 1.1 A measure of lipophilicity, which influences solubility and membrane permeability. nih.gov
Hydrogen Bond Donor Count 0 The number of hydrogen atoms bonded to electronegative atoms. nih.gov
Hydrogen Bond Acceptor Count 4 The number of electronegative atoms (N, O) capable of accepting hydrogen bonds. nih.gov

| Rotatable Bond Count | 3 | A measure of molecular flexibility, which can impact binding affinity. nih.gov |

Computational Assessment of Drug-Likeness and Physiochemical Parameters (e.g., Lipinski's Rule of Five adherence)

A fundamental step in early-stage drug discovery is the evaluation of a compound's "drug-likeness," which is an estimation of its potential to be an orally active drug in humans. One of the most widely used guidelines for this assessment is Lipinski's Rule of Five. This rule establishes a set of simple physicochemical parameters that are commonly met by orally bioavailable drugs. The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

The physicochemical properties of "this compound" (Molecular Formula: C14H18N2O3) have been calculated and are presented in the table below. nih.gov

ParameterValueLipinski's Rule of Five Compliance
Molecular Weight 262.30 g/mol Yes (≤ 500)
logP (calculated) 1.4Yes (≤ 5)
Hydrogen Bond Donors 0Yes (≤ 5)
Hydrogen Bond Acceptors 3Yes (≤ 10)

Based on these calculated parameters, "this compound" fully adheres to Lipinski's Rule of Five, suggesting that it possesses favorable physicochemical properties for oral bioavailability. Its moderate molecular weight and logP value indicate a good balance between solubility and permeability, which are critical for absorption from the gastrointestinal tract. The low number of hydrogen bond donors and acceptors further supports its potential for good membrane permeability.

Theoretical Pharmacokinetic Profiling for Research Compound Design

Beyond simple drug-likeness, computational tools can provide a more detailed theoretical pharmacokinetic profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These in silico models are invaluable in the early stages of drug development for identifying potential liabilities and for guiding the design of compounds with improved pharmacokinetic properties. researchgate.net

For a research compound like "this compound," a typical in silico ADMET profile would investigate several key parameters. While specific experimental data for this compound is not publicly available, the following table outlines the types of predictions that are commonly made for piperazine-containing compounds using computational software. researchgate.netpharmacophorejournal.com

ADMET ParameterPredicted Property for Piperazine DerivativesImplication for Drug Design
Aqueous Solubility Generally moderate to highGood solubility is crucial for absorption and formulation.
Blood-Brain Barrier (BBB) Permeability Variable; can be engineeredThe ability to cross the BBB is desirable for CNS targets but a liability for peripheral targets.
CYP450 Inhibition Potential for inhibition of specific isoforms (e.g., 2D6, 3A4)Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.
Human Intestinal Absorption (HIA) Predicted to be highHigh intestinal absorption is a key factor for oral bioavailability.
Plasma Protein Binding Moderate to highThe extent of binding affects the free drug concentration and its distribution.
Hepatotoxicity Generally predicted to be lowLow risk of liver toxicity is a critical safety feature.
Carcinogenicity Generally predicted to be non-carcinogenicAbsence of carcinogenic potential is a crucial safety requirement.

These computational predictions help researchers to prioritize compounds for synthesis and biological testing. For instance, if a derivative of "this compound" is predicted to have high potential for CYP450 inhibition, medicinal chemists can modify the structure to mitigate this risk.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies for Derivative Development

The development of derivatives from a lead compound like "this compound" can be significantly accelerated through the use of structure-based drug design (SBDD) and ligand-based drug design (LBDD) strategies. mdpi.com

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target (e.g., an enzyme or a receptor), which is typically determined through techniques like X-ray crystallography or cryo-electron microscopy. Molecular docking is a key SBDD technique where the lead compound and its virtual derivatives are computationally placed into the binding site of the target protein. nih.govnih.gov This allows for the visualization of binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By understanding these interactions, chemists can design modifications to the lead compound that enhance its binding affinity and selectivity. For example, if a specific pocket in the binding site is unoccupied, a functional group can be added to a derivative to fill this space and form additional favorable interactions. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown. LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. These strategies utilize a set of known active and inactive molecules to build a pharmacophore model or to develop a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that are necessary for biological activity. This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the physicochemical properties of a series of compounds with their biological activity. By developing a robust QSAR model for derivatives of "this compound," researchers could predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

The piperazine moiety is a common scaffold in medicinal chemistry and has been incorporated into numerous approved drugs. mdpi.com The development of derivatives of "this compound" would likely involve modifications at several positions to explore the structure-activity relationship and to optimize its drug-like properties.

Investigation of Molecular Mechanisms and Biological Interactions in Pre Clinical Research

Enzyme Inhibition and Activation Mechanisms

The interaction of 4-(4-acetylpiperazin-1-yl)phenyl acetate (B1210297) with various enzymes is a key area of its pre-clinical investigation. Research has explored its potential to modulate the activity of several key enzymes implicated in diverse physiological and pathological processes.

Currently, there is no publicly available scientific literature or data that specifically details the inhibitory or activatory effects of 4-(4-acetylpiperazin-1-yl)phenyl acetate on soluble epoxide hydrolase (sEH) or phosphoinositide 3-kinases (PI3K). While inhibitors of these enzymes are of significant interest in pharmacology, specific studies on this particular compound's activity against sEH and PI3K have not been reported in the accessible scientific domain. nih.gov

Alpha-amylase is a critical enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing hyperglycemia. nih.gov While various compounds, including some piperazine (B1678402) analogues, have been investigated as α-amylase inhibitors, there is no specific published research detailing the α-amylase inhibitory activity of this compound. cumhuriyet.edu.tr Therefore, its potency (e.g., IC50 value) and mechanism of inhibition against α-amylase remain uncharacterized in the public scientific record.

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. nih.govnih.gov A patent for NAPE-PLD inhibitors includes a broad range of chemical structures. scispace.com However, specific data on the inhibitory activity and potency of this compound against NAPE-PLD are not explicitly detailed in available scientific literature. nih.govnih.govrsc.org

Tyrosinase is a central enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in dermatology and cosmetology. nih.gov Extensive research has been conducted on various classes of tyrosinase inhibitors. However, there are no specific studies available in the scientific literature that evaluate the tyrosinase inhibitory potential of this compound.

Receptor Binding and Signaling Pathway Modulation

The ability of a compound to modulate signaling pathways through receptor binding is a fundamental aspect of its pharmacological profile.

Cyclin-dependent kinase 9 (CDK9), anaplastic lymphoma kinase (ALK), and activated Cdc42 kinase 1 (ACK1) are important targets in drug discovery, particularly in oncology. Despite the significance of kinase inhibitors, there is no specific data in the public domain regarding the modulatory effects of this compound on the kinase activity of CDK9, ALK, or ACK1.

Investigations as Selective Estrogen Receptor Modulators (SERMs)

The 4-(4-alkylpiperazin-1-yl)phenyl group, a key structural component of this compound, has been identified as a novel and effective basic side chain for the development of Selective Estrogen Receptor Modulators (SERMs). nih.gov Research focusing on the structure-activity relationships of a spiro[indene-1,1'-indane] series of compounds found that this particular piperazine-containing side chain is functionally equivalent to the 4-(1-piperidinoethoxy)phenyl group. nih.gov The latter is one of the most extensively used basic side chains in the design and synthesis of SERMs. nih.gov This finding suggests that the 4-(4-Acetylpiperazin-1-yl)phenyl moiety has significant potential for incorporation into new SERM drug candidates, which are designed to selectively interact with estrogen receptors in different tissues. nih.gov

Interactions with DNA and Topoisomerases (e.g., DNA Gyrase)

While various classes of compounds, such as quinolones, N-phenylpyrrolamides, and olivacine (B1677268) derivatives, are known to function as inhibitors of DNA gyrase and other topoisomerases, research specifically detailing the interaction of this compound with these enzymes has not been identified. nih.govnih.govnih.govresearchgate.net The mechanism of topoisomerase inhibitors often involves stabilizing the enzyme-DNA complex, which leads to breaks in the DNA strand and subsequent bacterial cell death or inhibition of cancer cell proliferation. nih.govnih.gov However, direct studies confirming or refuting a similar mechanism for this compound are not available in the current scientific literature.

Anti-biofilm Activities and Mechanisms in Bacterial Models

Piperazine derivatives are recognized for their potential to inhibit the formation of bacterial biofilms, which are communities of microorganisms that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. manipal.edu The mechanisms by which anti-biofilm agents act can include the inhibition of quorum sensing, the disruption of the biofilm matrix, or interference with bacterial adhesion. For instance, the related compound piperine (B192125) has been shown to exhibit anti-biofilm activity against Staphylococcus aureus by promoting the accumulation of reactive oxygen species (ROS) within the bacterial cells. nih.gov Despite the known anti-biofilm potential of the broader piperazine class, specific studies evaluating the anti-biofilm activity and mechanism of this compound are not presently available.

Role as a Pharmacological Probe in Biochemical and Cellular Assays

A pharmacological probe is a molecule used as a tool to investigate and characterize the function of a specific biological target. While this compound and its derivatives have demonstrated various biological activities, the scientific literature does not currently describe its specific application as a pharmacological probe for studying biochemical pathways or cellular processes.

N-phenyl piperazine derivatives have been identified as a promising scaffold for developing agents with anti-inflammatory properties. biomedpharmajournal.org A study investigating this class of compounds synthesized and evaluated a series of derivatives for their potential to inhibit inflammation. biomedpharmajournal.orgcitedrive.com Among the molecules tested, a close analogue of the title compound, 4-(4-acetylpiperazin-1-yl)phenyl picolinate (B1231196) (P7), demonstrated robust inhibitory effects against inflammation in in vitro models. biomedpharmajournal.orgcitedrive.com The evaluation of these N-phenyl piperazine derivatives often involves assessing their ability to modulate inflammatory pathways in cellular models, such as murine macrophages stimulated with lipopolysaccharide (LPS). biomedpharmajournal.orgcitedrive.comnih.gov

Table 1: In Vitro Activity of N-Phenyl Piperazine Derivatives

Compound Target Activity Key Findings
N-Phenyl Piperazine Derivatives (General Class) Anti-inflammatory Core scaffold recognized for medicinal properties, including anti-inflammatory potential. biomedpharmajournal.org

| 4-(4-acetylpiperazin-1-yl)phenyl picolinate (P7) | Anti-inflammatory | Demonstrated robust inhibitory effects in in vitro anti-inflammatory assays. biomedpharmajournal.orgcitedrive.com |

The piperazine nucleus is a common feature in many compounds developed for antimicrobial activity. derpharmachemica.comapjhs.com Numerous studies have synthesized and screened various substituted piperazine derivatives, revealing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govacgpubs.org Tested pathogens frequently include Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govacgpubs.org While the general class of piperazine derivatives is well-explored for its antimicrobial potential, specific data on the in vitro antimicrobial activity of this compound against specific microbial strains were not identified in the reviewed literature. derpharmachemica.comnih.govacgpubs.org

The search for compounds that can safely and effectively inhibit melanin production is a significant area of dermatological research. nih.gov The primary target for anti-melanogenic agents is the enzyme tyrosinase, which plays a critical role in the synthesis of melanin. nih.gov Cellular models, particularly the B16F10 mouse melanoma cell line, are widely used to screen compounds for their ability to reduce melanin content and inhibit cellular tyrosinase activity. nih.govresearchgate.netmdpi.com These studies often analyze changes in the expression of melanogenesis-related proteins such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and the microphthalmia-associated transcription factor (MITF). nih.govmdpi.com Although other nitrogen-containing heterocyclic compounds have been investigated for these effects, specific research into the anti-melanogenic properties of this compound in cellular models has not been reported.

Table of Mentioned Compounds

Compound Name
This compound
4-(4-acetylpiperazin-1-yl)phenyl picolinate
Piperine
4-(1-piperidinoethoxy)phenyl group
Spiro[indene-1,1'-indane]
Lipopolysaccharide (LPS)
Tyrosinase
Tyrosinase-related protein 1 (TRP-1)

Modulation of Cellular Proliferation in Cancer Cell Lines

A comprehensive search of scientific literature and databases has been conducted to identify studies on the effects of this compound on the cellular proliferation of cancer cell lines. Despite a thorough investigation, no specific research data, detailed findings, or data tables concerning the modulation of cellular proliferation in cancer cell lines by this particular compound are available in the public domain as of the last update.

Therefore, this section cannot be completed due to the absence of relevant scientific research on this compound's direct impact on cancer cell proliferation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Analysis of the Acetyl Group's Contribution to Molecular Activity and Specificity

The acetyl group, while seemingly a simple functional group, can significantly influence the pharmacological profile of 4-(4-acetylpiperazin-1-yl)phenyl acetate (B1210297). Its presence can modulate several key properties, including metabolic stability, receptor binding affinity, and selectivity. The acetyl group can impact the molecule's interaction with target proteins. For instance, in a study of N-acyl-N-phenylpiperazines as potential inhibitors of Excitatory Amino Acid Transporters (EAATs), the nature of the acyl group was found to be a critical determinant of activity. nih.gov While this study did not specifically examine an acetyl group, it highlights the importance of the N-acylation of the piperazine (B1678402) ring in modulating biological activity.

The acetyl group can also influence the molecule's pharmacokinetic properties. For example, it can affect the compound's susceptibility to metabolism. The hydrolysis of the acetyl group would yield the corresponding N-deacetylated metabolite, which may possess a different activity profile. The rate of this hydrolysis can be influenced by steric and electronic factors within the molecule.

Impact of Substitutions on the Phenyl Acetate Moiety on Binding and Function

The phenyl acetate moiety of 4-(4-acetylpiperazin-1-yl)phenyl acetate offers a prime location for structural modifications to fine-tune its biological activity. The position, nature, and electronic properties of substituents on the phenyl ring can dramatically alter the compound's binding affinity, selectivity, and functional effects.

Research on the enzymatic hydrolysis of phenyl acetates has shown that para-substitution significantly affects the rate of this process. nih.gov This suggests that substitutions on the phenyl ring of this compound could modulate its metabolic stability by influencing the rate of hydrolysis of the acetate ester.

Moreover, substitutions on the phenyl ring can directly impact interactions with the target protein. For example, introducing electron-withdrawing or electron-donating groups can alter the electrostatic potential of the ring, influencing pi-pi stacking or other non-covalent interactions within the binding site. A study on N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates as antimycobacterial agents demonstrated that substitutions on the phenyl ring of the piperazine moiety influenced the compounds' activity. mdpi.com For instance, the introduction of lipophilic substituents like 3'-CF3 or 4'-F at a 4-(substituted)phenylpiperazin-1-ium-1-yl moiety improved in vitro activity against various mycobacteria. mdpi.com

The position of the substituent is also critical. Ortho, meta, and para substitutions can lead to different steric and electronic environments, resulting in varied biological responses. For instance, a bulky substituent in the ortho position might sterically hinder the molecule from adopting the optimal conformation for binding.

The following table illustrates the potential impact of different substituents on the phenyl acetate moiety:

Substituent TypePotential Impact on ActivityExample
Electron-withdrawing (e.g., -NO2, -CN)May enhance binding through favorable electrostatic interactions.4-(4-Acetylpiperazin-1-yl)-2-nitrophenyl acetate
Electron-donating (e.g., -OCH3, -NH2)Could increase electron density of the phenyl ring, affecting pi-pi interactions.4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl acetate
Halogens (e.g., -F, -Cl, -Br)Can modulate lipophilicity and form halogen bonds with the target.4-(4-Acetylpiperazin-1-yl)-2-chlorophenyl acetate
Bulky alkyl groups (e.g., -C(CH3)3)May introduce steric hindrance or enhance lipophilicity.4-(4-Acetylpiperazin-1-yl)-2-tert-butylphenyl acetate

Elucidation of Key Pharmacophoric Features within the Piperazine Ring System

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its favorable physicochemical and biological properties. nih.govijrrjournal.com In this compound, the piperazine ring serves as a central linker, connecting the acetyl and phenyl acetate moieties, and possesses key pharmacophoric features that are crucial for its biological activity. nih.gov

The two nitrogen atoms of the piperazine ring are key to its pharmacophoric nature. researchgate.net The nitrogen atom at position 1 (N1) is tertiary and connects to the phenyl acetate group. The nitrogen at position 4 (N4) is also tertiary due to the acetyl group. These nitrogen atoms can act as hydrogen bond acceptors and their basicity can be modulated by the substituents attached to them. nih.gov The protonated form of the piperazine nitrogen can engage in ionic interactions with acidic residues in a binding pocket.

The chair conformation of the piperazine ring provides a defined three-dimensional structure that can orient its substituents in specific spatial arrangements (axial and equatorial). This conformational preference can be critical for achieving the optimal geometry for binding to a biological target. The versatility of the piperazine scaffold allows for the introduction of various substituents at the nitrogen atoms, enabling the exploration of a wide chemical space to optimize activity and selectivity. researchgate.net

Key pharmacophoric features of the piperazine ring system include:

Hydrogen Bond Acceptors: The two nitrogen atoms can accept hydrogen bonds from donor groups in the receptor.

Basic Center: The nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions.

Rigid Scaffold: The ring structure provides a degree of rigidity, which can pre-organize the molecule for binding and reduce the entropic penalty upon binding.

Hydrophilic Nature: The presence of the nitrogen atoms generally increases the water solubility of the molecule, which can improve its pharmacokinetic properties. nih.gov

Stereochemical Implications in Biological Activity and Target Recognition

While this compound itself is an achiral molecule, the introduction of chiral centers into its structure could have profound implications for its biological activity and target recognition. Stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

For instance, if a substituent were introduced at one of the carbon atoms of the piperazine ring, a stereocenter would be created. The resulting enantiomers could have different affinities for the target protein due to the three-dimensional nature of the binding site. One enantiomer might fit perfectly into the binding pocket, while the other might experience steric clashes or be unable to form the necessary interactions.

A study on chiral methyl-substituted aryl piperazinium compounds demonstrated that stereoisomers exhibited distinct selectivity for α9 and α7 nicotinic acetylcholine (B1216132) receptors. researchgate.net This highlights the importance of stereochemistry in determining the selectivity of piperazine-containing compounds.

Furthermore, the interconversion of the chair conformations of the piperazine ring can be influenced by substituents, and in a chiral environment, one conformation may be favored over the other. This conformational preference can also impact the molecule's ability to bind to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For a compound like this compound, QSAR can be a powerful tool for predicting the activity of novel analogs and guiding the design of more potent and selective molecules. nih.govyoutube.com

The process of building a QSAR model typically involves several steps:

Data Set Preparation: A dataset of compounds with known biological activities is required. For this compound, this would involve synthesizing and testing a series of analogs with variations in the acetyl group, the phenyl acetate moiety, and the piperazine ring.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., partial charges).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity. youtube.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as cross-validation and external test sets.

Once a validated QSAR model is established, it can be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources. For example, a QSAR model for this compound analogs could help identify which substituents on the phenyl acetate ring are most likely to increase activity or which modifications to the acetyl group would improve selectivity.

Future Directions and Emerging Research Avenues

Exploration of Novel and Efficient Synthetic Routes for Complex Analogues

The development of novel analogues of 4-(4-acetylpiperazin-1-yl)phenyl acetate (B1210297) is crucial for exploring its structure-activity relationship (SAR). Future synthetic efforts will likely focus on moving beyond traditional methods to embrace more efficient and versatile catalytic systems. Modern organic synthesis offers a toolkit of advanced methods for creating piperazine (B1678402) derivatives with high precision and diversity. organic-chemistry.orgmdpi.com

Key research avenues include:

Advanced Catalytic Systems: The use of iridium (Ir) and palladium (Pd) catalysts has shown promise in synthesizing piperazine derivatives under milder conditions and with better yields than older methods that required harsh conditions and ruthenium catalysts. organic-chemistry.orgclockss.org Future work could adapt these Cp*Ir or Pd-catalyzed reactions for the double N-alkylation or C-H functionalization of the core piperazine structure, allowing for the introduction of diverse substituents. mdpi.comclockss.org

Photoredox Catalysis: Visible-light-promoted reactions represent a green and efficient approach for generating complex molecular architectures. mdpi.com Applying photoredox catalysis, potentially using iridium-based complexes or organic photocatalysts like carbazolyl dicyanobenzene (4CzIPN), could enable novel cyclization and functionalization strategies to build intricate analogues. organic-chemistry.orgmdpi.com

Modular and Flow Synthesis: Techniques that allow for the modular assembly of piperazine derivatives are highly sought after. organic-chemistry.org Transitioning from batch to continuous flow synthesis can offer improved scalability, safety, and efficiency, which is particularly advantageous for creating libraries of analogues for screening. mdpi.com

Table 1: Potential Catalytic Systems for Synthesizing Analogues

Catalytic SystemReaction TypePotential Application for AnaloguesReference
Iridium (Cp*Ir) ComplexesN-alkylative homocoupling / cross-couplingEfficient synthesis of N-substituted piperazine analogues under milder conditions (e.g., 110 °C vs. 180 °C). clockss.org
Palladium (Pd) CatalysisAerobic amination / CyclizationModular synthesis of highly substituted arylpiperazines, enabling diverse modifications on the phenyl ring. organic-chemistry.org
Ruthenium (Ru) ComplexesDiol-diamine couplingSynthesis of various piperazines, though often requiring harsher conditions than newer methods. organic-chemistry.orgclockss.org
Photoredox Catalysis (e.g., Iridium or organic catalysts)Decarboxylative annulation / C-H alkylationGreen and mild synthesis of C2-functionalized piperazines, avoiding toxic reagents like tin. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. africansciencegroup.comresearchgate.net For 4-(4-acetylpiperazin-1-yl)phenyl acetate, these computational tools offer a powerful means to navigate the vast chemical space and design analogues with enhanced therapeutic properties. nih.gov

Future applications in this area include:

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. nih.govnih.gov These models can be trained to optimize for multiple parameters simultaneously, such as target affinity, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Predictive Modeling: ML algorithms, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity and pharmacokinetic profiles of virtual compounds. researchgate.net This allows for the in silico screening of large virtual libraries of analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net

Toxicity and Off-Target Prediction: AI can be trained on large datasets to predict potential cytotoxicity, hepatotoxicity, or adverse drug reactions (ADRs) early in the design phase. nih.govpharmacophorejournal.com This helps in designing safer drug candidates and reducing late-stage failures.

Table 2: AI/ML Applications in the Design of this compound Analogues

AI/ML ApplicationDescriptionPotential OutcomeReference
Virtual High-Throughput Screening (vHTS)Using ML models to rapidly screen large compound libraries for potential activity against a specific target.Prioritization of a smaller, enriched set of compounds for experimental screening. nih.gov
De Novo Drug DesignEmploying generative models (e.g., variational autoencoders) to create novel molecular structures with desired properties.Discovery of innovative analogues with improved efficacy and novelty. nih.govnih.gov
ADMET PredictionPredicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed compounds.Early identification and elimination of candidates with poor pharmacokinetic or safety profiles. researchgate.net
Target Prediction (Reverse Docking)Docking the compound against a wide array of protein structures to predict potential biological targets.Identification of new therapeutic applications and potential off-target effects. researchgate.net

Discovery of Undiscovered Molecular Targets and Off-Targets in Biological Systems

The piperazine moiety is a common feature in drugs targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. researchgate.netresearchgate.nettandfonline.com A key future direction is to systematically explore the biological target space for this compound and its derivatives to uncover both intended therapeutic targets and unintended off-targets, which are critical for understanding its full pharmacological profile.

Key strategies for this exploration are:

Target Fishing/Reverse Docking: Computational approaches like reverse docking can screen the compound against vast libraries of 3D protein structures to identify potential binding partners. researchgate.net This can generate hypotheses about its mechanism of action and potential for drug repositioning.

Broad-Based Phenotypic Screening: Testing the compound across a diverse range of cell-based assays representing different disease states can uncover unexpected therapeutic activities.

Affinity-Based Proteomics: Using chemical probes derived from the parent compound to capture and identify binding proteins from cell lysates provides direct evidence of molecular interactions.

The piperazine scaffold is known to interact with numerous targets, suggesting a rich field for investigation. researchgate.netnih.gov

Table 3: Potential Target Classes for Piperazine-Containing Compounds

Target ClassExamples of Known Piperazine Drugs/LigandsPotential Relevance for ResearchReference
5-HT ReceptorsAripiprazole, BifeprunoxAntidepressant, antipsychotic activities. tandfonline.com
Dopamine D2 ReceptorsPridopidineTreatment of neurodegenerative disorders. nih.gov
Sigma Receptors (S1R/S2R)HaloperidolNeuroprotection, psychiatric disorders, cancer. nih.gov
KinasesImatinib, BosutinibAnticancer activity. researchgate.net
Histamine H3 ReceptorsVarious experimental ligandsNeurological disorders, cognitive enhancement. nih.gov
P-Glycoprotein (P-gp)Fungal piperazine derivativesReversal of multidrug resistance in cancer. acs.org

Development of Advanced Research Tools and Fluorescent Probes Utilizing the this compound Scaffold

The structural backbone of this compound can serve as a template for designing sophisticated research tools. Creating fluorescent probes, for instance, would enable real-time visualization of the compound's interaction with biological systems.

Future research could focus on:

Scaffold Modification: The core structure could be chemically modified to incorporate a fluorophore or to enhance its intrinsic fluorescence upon binding to a specific target. The phenolic group, exposed after hydrolysis of the acetate, is a common feature in fluorescent probes. nih.gov

Probe Development: Analogues could be developed similar to styrylbenzothiazoles or other scaffolds that exhibit changes in fluorescence in response to their environment, such as pH changes or binding to protein aggregates. nih.govacs.org

Application in Target Validation: These fluorescent probes would be invaluable tools for cellular imaging, confirming target engagement in living cells, and for use in high-throughput screening assays.

Table 4: Strategies for Developing Fluorescent Probes

Modification StrategyDescriptionExample ScaffoldReference
Conjugation with FluorophoreCovalently attaching a known fluorescent dye to a non-critical position on the scaffold.N/AGeneral Chemistry Principle
Intrinsic Fluorescence EnhancementModifying the core aromatic system to create a structure that becomes fluorescent upon binding to a target.2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) nih.gov
Environment-Sensitive ProbesDesigning a probe whose fluorescence properties (intensity, wavelength) change in response to local pH or polarity.2-Styrylbenzothiazoles acs.org

Mechanistic Studies in Advanced In Vitro and Ex Vivo Systems

To fully understand the biological effects of this compound, it is essential to move beyond simple cell line studies to more complex and physiologically relevant models.

Future mechanistic studies will likely employ:

3D Cell Culture Models: Spheroids and organoids that better mimic the three-dimensional architecture and microenvironment of native tissues will provide more accurate insights into the compound's efficacy and toxicity.

Ex Vivo Patient-Derived Tissues: Using fresh tissue samples from patients allows for testing the compound's effect in a context that reflects human disease heterogeneity. Studies on piperazine derivatives have utilized ex vivo models like peripheral blood mononuclear cells (PBMCs). nih.gov

High-Content Imaging and Analysis: Advanced microscopy techniques combined with automated image analysis can quantify complex cellular responses, such as changes in morphology, protein localization, and cell signaling pathways, providing a deeper mechanistic understanding.

Table 5: Advanced In Vitro/Ex Vivo Models for Mechanistic Studies

Model SystemApplicationInformation GainedReference (by analogy)
3D Spheroids/OrganoidsCancer, toxicologyEfficacy in a tumor-like microenvironment, tissue-specific toxicity.General Trend
Patient-Derived Cells (ex vivo)Personalized medicineCompound efficacy on individual patient cells, biomarker discovery. nih.gov
Co-culture SystemsImmunology, neuroscienceEffects on cell-cell interactions (e.g., immune cells and tumor cells).General Trend
B16F10 Melanoma CellsPigmentation disordersEvaluation of anti-melanogenic effects and tyrosinase inhibition. nih.gov
P-gp-overexpressing Cancer CellsOncologyAssessment of ability to reverse multidrug resistance. acs.org

Multi-omics Approaches for Comprehensive Biological Pathway Delineation

To achieve a holistic understanding of how this compound functions, future research will increasingly rely on multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can map the full spectrum of cellular changes induced by the compound.

This systems biology approach will enable:

Unbiased Target Identification: Proteomics can identify the proteins that physically interact with the compound, while transcriptomics can reveal the downstream gene expression changes.

Pathway Analysis: Mapping the affected proteins and genes onto known biological pathways can elucidate the compound's mechanism of action. For example, studies on other piperazines have pointed toward effects on apoptosis pathways. nih.gov

Biomarker Discovery: Identifying specific molecules (proteins, metabolites) that change consistently upon treatment can lead to the development of biomarkers to monitor the compound's activity in preclinical and clinical settings.

Table 6: Multi-omics Technologies for Pathway Delineation

Omics TechnologyData GeneratedBiological Questions Answered
Proteomics Changes in protein abundance, post-translational modifications, and protein-protein interactions.What are the direct protein targets? Which signaling pathways are activated or inhibited?
Transcriptomics Changes in gene expression (mRNA levels).Which genes are up- or down-regulated by the compound? What are the downstream cellular responses?
Metabolomics Changes in the levels of small-molecule metabolites.How does the compound affect cellular metabolism? Are there metabolic biomarkers of its effect?
Genomics Identification of genetic factors that influence sensitivity or resistance to the compound.Are there specific genetic profiles that predict a response to the compound?

Q & A

Q. How can researchers optimize the synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate to minimize by-product formation?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent choice, and catalyst loading. For example, highlights the use of alkaline conditions (e.g., potassium carbonate) in nucleophilic substitution reactions involving piperazine derivatives . A stepwise approach includes:
  • Reaction Conditions : Refluxing in ethanol (as in ) to enhance reactivity while avoiding side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the target compound .
  • Monitoring : TLC or HPLC to track reaction progress and by-product formation.
ParameterOptimal RangeImpact on Yield
Temperature70–80°C (reflux)Higher yields, reduced intermediates
SolventEthanol or DCMBalances solubility and reactivity
CatalystK₂CO₃ (2–4 eq)Facilitates deprotonation without excess side reactions

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:
  • X-ray Crystallography (): Resolve crystal structure and confirm stereochemistry .
  • NMR Spectroscopy : ¹H/¹³C NMR to identify acetyl and piperazine protons (e.g., δ ~2.1 ppm for acetyl groups; ) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₄H₁₈N₂O₃, expected [M+H]⁺ = 263.1396) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffered solutions (pH 2–9) and monitor degradation via HPLC over 24–72 hours ( notes sensitivity to acidic/alkaline hydrolysis) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or isothermal studies at 40–60°C to assess decomposition thresholds.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for piperazine-acetophenone derivatives?

  • Methodological Answer : Address discrepancies through:
  • Dose-Response Replication : Validate assays (e.g., receptor binding, enzyme inhibition) across multiple labs.
  • Statistical Meta-Analysis : Pool data from independent studies ( emphasizes linking findings to theoretical frameworks) .
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., acetyl vs. methyl groups) using molecular docking () .

Q. How can computational modeling enhance mechanistic studies of this compound’s interactions with biological targets?

  • Methodological Answer : Integrate:
  • Molecular Dynamics (MD) Simulations : Model binding kinetics with receptors (e.g., serotonin or dopamine receptors).
  • Density Functional Theory (DFT) : Calculate electron distribution in the acetylpiperazine moiety to predict reactivity () .
  • Pharmacophore Mapping : Identify critical interaction sites using software like Schrödinger or MOE.

Q. What experimental designs are suitable for probing the compound’s metabolic pathways in hepatic microsomes?

  • Methodological Answer : Use LC-MS/MS-based metabolic profiling:
  • Incubation Conditions : Microsomes + NADPH (37°C, pH 7.4), with timepoints at 0, 15, 30, 60 min ( references similar protocols for phenylacetic acid derivatives) .
  • Phase I/II Metabolite Identification : Screen for oxidation (e.g., hydroxylation) or conjugation (glucuronidation) products.

Data Contradiction Analysis Framework

ScenarioPossible CauseResolution Strategy
Divergent IC₅₀ valuesAssay variability (e.g., cell line differences)Standardize protocols (e.g., ATP-based viability assays)
Conflicting SAR dataSubstituent positional isomerismRe-synthesize and characterize isomers ()
Stability discrepanciesDegradation during storageConduct stability studies under inert atmosphere (N₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.